molecular formula C7H8N2O4 B10909049 1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid

1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid

Cat. No.: B10909049
M. Wt: 184.15 g/mol
InChI Key: WUMKCPYCNFGACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines, followed by oxidation. This method is known for its regioselectivity and high yields . Another method involves the use of transition-metal catalysts and photoredox reactions, which offer mild conditions and broad substrate scope . Industrial production methods often utilize cost-effective and eco-friendly catalysts such as Amberlyst-70 .

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may induce apoptosis in cancer cells by activating p27 levels and preventing wound healing . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2-ethylpyrazole-3,4-dicarboxylic acid

InChI

InChI=1S/C7H8N2O4/c1-2-9-5(7(12)13)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11)(H,12,13)

InChI Key

WUMKCPYCNFGACW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.